molecular formula C22H21N7O2 B2651916 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-58-0

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2651916
CAS No.: 863018-58-0
M. Wt: 415.457
InChI Key: KBEMGMDVOOXBQE-UHFFFAOYSA-N
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Description

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and piperazine groups

Scientific Research Applications

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . This could potentially make it useful in the treatment of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

Future Directions

The future directions for research on this compound could include further studies on its potential as a treatment for Alzheimer’s disease . Additionally, research could be conducted to optimize its synthesis and to better understand its mechanism of action .

Preparation Methods

The synthesis of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine group: This step involves the reaction of the triazole intermediate with 4-phenylpiperazine, often using a coupling reagent like EDCI or DCC.

    Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the triazole-piperazine intermediate reacts with a phenyl-containing acyl chloride.

    Final cyclization and oxidation: The final product is obtained by cyclizing the intermediate and oxidizing it to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the oxo group to a hydroxyl group.

    Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and piperazine derivatives, such as:

The uniqueness of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups and its potent biological activity as an enzyme inhibitor.

Properties

IUPAC Name

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-19(27-13-11-26(12-14-27)17-7-3-1-4-8-17)15-28-16-23-21-20(22(28)31)24-25-29(21)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEMGMDVOOXBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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